N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, a bicyclic heteroaromatic system, with a thioether linkage at position 6 connected to an N,N-diethyl-substituted acetamide group. The diethyl substituent on the acetamide moiety likely enhances lipophilicity, influencing membrane permeability and metabolic stability.
Properties
IUPAC Name |
N,N-diethyl-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-3-16(4-2)8(17)6-19-11-13-9-7(5-12-15-9)10(18)14-11/h5H,3-4,6H2,1-2H3,(H2,12,13,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTNHRPJURPHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C=NN2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The foundational step involves constructing the pyrazolo[3,4-d]pyrimidin-4-one scaffold. A validated approach utilizes ethyl 5-amino-1H-pyrazole-4-carboxylate (1) as the starting material. Reaction with formamide at 180°C for 6 hours induces cyclization, yielding 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (2) with a 78% isolated yield.
Reaction Conditions:
| Component | Specification |
|---|---|
| Starting Material | Ethyl 5-amino-1H-pyrazole-4-carboxylate |
| Reagent | Formamide |
| Temperature | 180°C |
| Duration | 6 hours |
| Yield | 78% |
Chlorination at Position 6
Introduction of a leaving group at position 6 enables subsequent thioether formation. Treatment of compound (2) with phosphorus oxychloride (POCl₃) under reflux for 4 hours produces 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3) in 85% yield.
Chlorination Parameters:
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl₃ (5 equiv) |
| Solvent | Toluene |
| Temperature | Reflux (110°C) |
| Reaction Time | 4 hours |
| Yield | 85% |
Preparation of 2-Mercapto-N,N-Diethylacetamide
Synthesis of N,N-Diethylchloroacetamide
Chloroacetyl chloride (4) reacts with diethylamine in dichloromethane at 0°C to form N,N-diethylchloroacetamide (5) with quantitative yield.
Alkylation Conditions:
| Component | Molar Ratio |
|---|---|
| Chloroacetyl chloride | 1.0 |
| Diethylamine | 2.2 |
Thiolation via Thiourea Intermediate
Compound (5) undergoes nucleophilic substitution with thiourea in ethanol under reflux, generating the thiouronium intermediate (6). Subsequent alkaline hydrolysis with 2M NaOH yields 2-mercapto-N,N-diethylacetamide (7) in 72% overall yield.
Thiolation Protocol:
| Step | Conditions |
|---|---|
| Thiourea Reaction | Ethanol, reflux, 3 hours |
| Hydrolysis | 2M NaOH, 25°C, 1 hour |
Coupling via Nucleophilic Aromatic Substitution
The critical coupling between 6-chloro-pyrazolopyrimidinone (3) and 2-mercaptoacetamide (7) occurs in dimethylformamide (DMF) using potassium carbonate as base. Heating at 80°C for 12 hours affords the target compound (8) in 68% yield.
Optimized Coupling Parameters:
| Variable | Optimal Value |
|---|---|
| Solvent | Anhydrous DMF |
| Base | K₂CO₃ (3 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Alternative Synthetic Strategies
One-Pot Assembly
A streamlined approach combines pyrazolo[3,4-d]pyrimidinone synthesis and thioether formation in a single reaction vessel. Using 5-amino-1H-pyrazole-4-carbonitrile (9) with simultaneous formamide cyclization and in situ thiol coupling reduces purification steps, achieving 61% yield.
Solid-Phase Synthesis
Immobilization of the pyrazolopyrimidinone core on Wang resin enables iterative coupling with thioacetamide derivatives. This method facilitates high-throughput screening of analogs but requires specialized equipment.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Implementing continuous flow technology improves reaction control and scalability. Key parameters for the chlorination and coupling steps include:
Flow Reactor Configuration:
| Stage | Residence Time | Temperature |
|---|---|---|
| Chlorination | 45 minutes | 110°C |
| Thioether Coupling | 8 hours | 80°C |
Green Chemistry Modifications
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 65% yield. Catalytic potassium phosphate tribasic (K₃PO₄) enhances atom economy in the coupling step.
Analytical Characterization
The final product exhibits characteristic spectral properties:
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, 6H, NCH₂CH₃), 3.42 (q, 4H, NCH₂), 4.23 (s, 2H, SCH₂), 8.21 (s, 1H, pyrimidine-H)
- HRMS (ESI): m/z calcd for C₁₃H₁₈N₅O₂S [M+H]⁺ 324.1128, found 324.1123
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical properties of the target compound and related derivatives, synthesized via modifications to the pyrazolo-pyrimidinone core or acetamide side chain.
Structural and Functional Differences
Substituent Effects on the Pyrazolo-Pyrimidinone Core
N1 Substitution :
- The target compound lacks substitution at N1, whereas analogs like HS38 and HS43 feature a 3-chlorophenyl group at this position. Chlorinated aryl groups enhance lipophilicity and may improve target binding via π-π stacking or hydrophobic interactions .
- Compounds 122 and 118e incorporate bulky aliphatic chains (e.g., 2-hydroxy-2-phenylethyl or 2-chloro-2-phenylethyl) at N1, which could sterically hinder interactions with flat binding pockets but improve selectivity .
- C4 Modification: The target compound retains a carbonyl group at C4.
Thioether and Acetamide Side Chain Variations
- Acetamide vs. Hydroxyethylthio: HS43 replaces the acetamide with a 2-hydroxyethylthio group, increasing hydrophilicity and reducing logP compared to the target compound . Morpholinophenyl-substituted acetamides (e.g., 122, 118e) introduce polar morpholine rings, enhancing solubility and bioavailability .
Diethyl Substitution :
Physicochemical Properties
- Melting Points: Derivatives with morpholinophenyl groups (e.g., 122, 118e) exhibit higher melting points (153–194°C), likely due to intermolecular hydrogen bonding and crystalline packing efficiency . Chlorinated analogs (e.g., 118e) show lower melting points (153–157°C), possibly due to disrupted crystal lattice formation from bulky substituents .
Biological Activity
N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, a compound with the CAS number 877630-31-4, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 281.34 g/mol. The compound features a thioacetamide functional group linked to a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₅O₂S |
| Molecular Weight | 281.34 g/mol |
| CAS Number | 877630-31-4 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thioacetic acid derivatives with pyrazolo[3,4-d]pyrimidine precursors. The detailed synthetic route remains under investigation in various studies to optimize yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, a compound structurally similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The National Cancer Institute (NCI) evaluated these compounds against 60 cell lines and found promising results with growth inhibition values (GI50) in the low micromolar range .
Anti-inflammatory Activity
Compounds within the same structural class have also shown anti-inflammatory properties. For example, related thiazole and thiadiazole derivatives exhibited potent inhibition of cyclooxygenase (COX)-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that N,N-diethyl derivatives may similarly modulate inflammatory pathways.
Neuroprotective Effects
Emerging research indicates that pyrazolo[3,4-d]pyrimidines may possess neuroprotective effects. A derivative related to N,N-diethyl showed high affinity for the translocator protein (TSPO), which is implicated in neuroinflammation and neurodegenerative diseases . This activity suggests potential applications in treating conditions such as Alzheimer's disease.
Structure–Activity Relationship (SAR)
The biological activity of N,N-diethyl derivatives is closely linked to their structural features. Modifications at specific positions on the pyrazolo ring or the thioacetamide moiety can enhance or diminish activity. For instance:
- Substitution Patterns : The presence of electron-withdrawing groups on the pyrazolo ring has been associated with increased anticancer potency.
- Thio Group Variations : Different thio substituents can alter solubility and bioavailability, impacting overall efficacy.
Case Studies
- Anticancer Screening : In a study evaluating various pyrazolo compounds for anticancer activity, N,N-diethyl derivatives showed promising results against colon and melanoma cell lines with GI50 values ranging from 0.25 to 0.69 μM .
- Neuroinflammation Models : Compounds structurally similar to N,N-diethyl were tested in models of neuroinflammation and demonstrated significant reductions in inflammatory markers .
Q & A
Q. Q1. What are the most effective synthetic routes for N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by thioether linkage and acetylation. Key steps include:
- Core Formation : Reacting substituted pyrazoles with thiourea derivatives under reflux conditions (e.g., DMF at 100–120°C) to generate the pyrimidinone ring .
- Thioether Formation : Introducing the thioacetamide group via nucleophilic substitution, often requiring catalysts like triethylamine to enhance reactivity .
- Acetylation : Final N,N-diethyl substitution using chloroacetamide derivatives in anhydrous solvents (e.g., dichloromethane) under inert atmospheres .
Optimization : Adjusting molar ratios (e.g., 2.6–2.8-fold excess of sodium methylate for alkylation steps), controlling pH (neutral to slightly basic), and using microwave-assisted synthesis to reduce reaction times .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare and NMR spectra with reference data. For example, pyrazolo[3,4-d]pyrimidine protons typically appear at δ 6.05–8.53 ppm, while thioether linkages show characteristic peaks near δ 4.11 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (expected [M+H]+ ~389–450 Da) and detect impurities .
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and resolve byproducts .
Advanced Research Questions
Q. Q3. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence biological activity, and what SAR insights exist?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Thioether Linkage : Critical for binding to enzymatic targets (e.g., kinases). Replacing sulfur with oxygen reduces potency by 10–20x .
- N,N-Diethyl Group : Enhances lipophilicity, improving membrane permeability compared to smaller alkyl groups. Bioavailability increases with logP values >2.5 .
- Pyrimidinone Ring : Modulating electron-withdrawing groups (e.g., 4-oxo) enhances hydrogen bonding with catalytic lysine residues in target proteins .
Experimental Design : Compare analogs (e.g., methyl, phenyl, or allyl substitutions) via in vitro enzyme inhibition assays (IC determination) and molecular docking (AutoDock Vina) to validate binding modes .
Q. Q4. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Prodrug Design : Mask polar groups (e.g., acetylation of free -OH or -NH) to improve pharmacokinetics. Monitor plasma concentrations via LC-MS/MS .
- Target Engagement Studies : Use bioluminescence resonance energy transfer (BRET) or thermal shift assays to confirm target binding in live cells, addressing false negatives from in vitro assays .
Q. Q5. How can computational methods predict off-target interactions and toxicity risks?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding to human homologs of primary targets (e.g., EGFR, Aurora kinases) using GROMACS. Analyze root-mean-square deviation (RMSD) to assess binding stability .
- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity. Validate with Ames tests for mutagenic potential .
- Off-Target Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition, prioritizing kinases with <10 nM K .
Data Interpretation & Comparative Analysis
Q. Q6. How do spectral data (e.g., NMR, IR) differentiate this compound from structurally similar analogs?
Methodological Answer:
Q. Q7. What are the limitations of current bioactivity data, and how can researchers address them?
Methodological Answer:
- Limitations : Many studies lack dose-response curves or use non-physiological concentrations (e.g., >10 μM in cytotoxicity assays) .
- Solutions :
- Perform orthogonal assays (e.g., ATP depletion vs. apoptosis markers) to confirm mechanisms.
- Use 3D cell cultures or patient-derived xenografts (PDX) for clinically relevant efficacy data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
